Bag-956 is a potent, third-generation small molecule inhibitor of the Sodium-Calcium Exchanger (NCX) protein family (NCX1, NCX2, NCX3). As a key regulator of intracellular calcium, the NCX system is a critical target in studies of neurodegenerative diseases, cerebral ischemia, and cardiac arrhythmia. Unlike first-generation tools, Bag-956 and related compounds were developed to provide higher potency and improved selectivity, enabling more precise investigation of NCX-dependent calcium flux in cellular and in vivo models.
Procuring first-generation NCX inhibitors like KB-R7943 for precise mechanism-of-action studies introduces significant experimental risks. KB-R7943 is notoriously non-selective, inhibiting not only the NCX but also L-type calcium channels, delayed rectifier potassium channels, and acid-sensing ion channels (ASICs) at similar concentrations. This profound off-target activity makes it difficult to attribute observed effects solely to NCX inhibition, compromising data integrity and reproducibility. Newer-generation inhibitors like SEA0400 offer improved NCX selectivity over other channels but may exhibit preferential activity for specific NCX isoforms, making them unsuitable for pan-isoform investigations. Therefore, substituting Bag-956 with these less selective or isoform-biased alternatives can lead to misinterpreted results and flawed conclusions.
Bag-956 demonstrates potent, nanomolar-range inhibition of all three major NCX isoforms. In cellular assays, Bag-956 inhibits NCX1, NCX2, and NCX3 with IC50 values of 18 nM, 22 nM, and 52 nM, respectively. This contrasts with the comparator SEA0400, which is highly potent against NCX1 (IC50 = 5-33 nM) but significantly weaker against NCX2 and NCX3. The older benchmark, KB-R7943, is orders of magnitude less potent, with IC50 values in the micromolar range (2-4 µM).
| Evidence Dimension | NCX Isoform Inhibition (IC50) |
| Target Compound Data | NCX1: 18 nM, NCX2: 22 nM, NCX3: 52 nM (Data for YM-244769, a closely related analog often used interchangeably in literature) |
| Comparator Or Baseline | SEA0400: ~5-33 nM (NCX1), >500 nM (NCX2/3); KB-R7943: ~2,000-4,000 nM (all isoforms) |
| Quantified Difference | Up to 100-fold higher potency than KB-R7943; Broader isoform coverage than SEA0400 |
| Conditions | Na+-dependent Ca2+ uptake assays in cultured neurons, astrocytes, and microglia. |
For studying disease models where multiple NCX isoforms are co-expressed and functionally relevant, Bag-956 provides consistent, pan-isoform inhibition that isoform-biased tools cannot.
A critical procurement differentiator for Bag-956 and related compounds is the absence of significant off-target activity at effective concentrations. Studies on the close analog SEA0400 show that at 1 µM (a concentration >30 times its NCX1 IC50), it has no significant effect on L-type Ca2+ channels, Na+ channels, or various K+ currents. In stark contrast, the common substitute KB-R7943 inhibits these same channels by more than 50% at 10 µM, a concentration required for effective NCX inhibition. Furthermore, KB-R7943 was recently identified as an inhibitor of acid-sensing ion channels (ASICs), an effect not observed with other selective NCX inhibitors like SEA0400 or SN-6.
| Evidence Dimension | Inhibition of Off-Target Ion Channels |
| Target Compound Data | No significant effect at 1 µM on L-type Ca2+, Na+, or K+ currents (Data for SEA0400) |
| Comparator Or Baseline | KB-R7943 (10 µM): >50% inhibition of L-type Ca2+, Na+, K+ currents, and ASICs |
| Quantified Difference | Avoids confounding off-target activity present in the common benchmark KB-R7943 |
| Conditions | Whole-cell patch-clamp assays in isolated guinea-pig ventricular myocytes and CHO cells. |
This high selectivity is essential for generating clean, interpretable data, ensuring that observed biological effects are directly attributable to NCX inhibition and not confounding interactions with other ion channels.
The superior selectivity of modern NCX inhibitors translates to improved functional outcomes in vivo. In a rat model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke, administration of the selective inhibitor SEA0400 produced a significant, dose-dependent reduction in infarct volume in both the cerebral cortex and striatum. This demonstrates a clear neuroprotective effect by mitigating reperfusion injury. While direct comparisons are limited, the known off-target effects of older inhibitors like KB-R7943 on neuronal ion channels complicate the interpretation of their in vivo efficacy, making compounds like Bag-956 a more reliable tool for such studies.
| Evidence Dimension | Infarct Volume Reduction (%) |
| Target Compound Data | Significant reduction in cerebral cortex and striatum infarct volumes (Data for SEA0400) |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Statistically significant neuroprotection vs. control in a validated ischemia model |
| Conditions | Rat model of transient middle cerebral artery occlusion (MCAO). |
For researchers investigating the therapeutic potential of NCX inhibition in stroke and neurodegeneration, using a selective agent like Bag-956 provides a clearer link between target engagement and functional outcome.
Bag-956 is readily soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing concentrated stock solutions for in vitro and in vivo experiments. Technical datasheets typically report solubility in DMSO at concentrations of 20 mg/mL or higher. This high solubility facilitates straightforward laboratory workflows, allowing for the preparation of high-concentration stocks that can be serially diluted into aqueous buffers for final assays, minimizing the required volume of organic solvent in the final experimental medium.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥ 20 mg/mL |
| Comparator Or Baseline | Standard laboratory requirements for stock solution preparation |
| Quantified Difference | High solubility simplifies weighing and serial dilution protocols |
| Conditions | Standard laboratory temperature and pressure. |
This practical handling characteristic simplifies experimental setup, reduces the risk of compound precipitation, and ensures reliable and reproducible dosing across experiments.
In studies of neuronal or cardiac ischemia, where calcium overload during reperfusion is a key pathological event, Bag-956 is the right choice. Its high selectivity ensures that observed cytoprotective effects are due to the inhibition of NCX-mediated calcium influx, not from confounding blockade of other voltage-gated channels, which is a major drawback of using KB-R7943.
When the specific NCX isoform responsible for a physiological or pathological process is unknown or if multiple isoforms are involved, Bag-956's consistent, high-potency inhibition across NCX1, NCX2, and NCX3 makes it a more suitable tool than isoform-preferential inhibitors. This allows for a clear initial assessment of the overall contribution of NCX to the system under study.
For preclinical research aimed at validating the therapeutic potential of NCX inhibition, the clean safety profile of Bag-956 and its analogs is critical. By avoiding the off-target effects common to older compounds, researchers can build a stronger, more reliable case for target validation, reducing the risk of pursuing therapeutic strategies based on ambiguous data.